(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
Description
“(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine” is a pyridazine derivative featuring a piperazine ring substituted at the 4-position with a sulfonylated (E)-4-methylstyryl group and a pyridin-4-yl moiety at the 6-position of the pyridazine core. The compound is synthesized via sequential amination and Suzuki-Miyaura cross-coupling reactions, as exemplified in related pyridazine derivatives . Its stereochemistry (E-configuration) and structural conformation are critical for its biological activity, particularly in targeting kinases such as p38αMAPK, a key player in neuroinflammatory and neurodegenerative pathways . Structural determination of such compounds often employs crystallographic tools like the SHELX suite, which is widely used for small-molecule refinement and has been instrumental in elucidating conformational details of heterocyclic systems .
Properties
IUPAC Name |
3-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-18-2-4-19(5-3-18)10-17-30(28,29)27-15-13-26(14-16-27)22-7-6-21(24-25-22)20-8-11-23-12-9-20/h2-12,17H,13-16H2,1H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLNEGNZKQIUED-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a synthetic compound that belongs to the class of pyridazine derivatives. This molecule features a piperazine moiety and a sulfonyl group, which are known for their diverse biological activities. The compound's structure suggests potential interactions with various biological targets, making it a candidate for pharmacological evaluation.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 350.46 g/mol. The compound exhibits geometric isomerism due to the double bond configuration in the styryl group.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 350.46 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
- Antitumor Properties : Inhibition of cancer cell proliferation.
Case Studies
- Antimicrobial Activity : In vitro studies have demonstrated that similar pyridazine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : Research indicates that compounds with a piperazine structure can inhibit pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases.
- Antitumor Activity : A study on related compounds showed that they could inhibit key cancer cell signaling pathways, leading to decreased tumor growth in animal models.
In Vitro Studies
The compound has been subjected to various in vitro assays to evaluate its biological activity:
- Enzyme Inhibition Assays : It was found to inhibit enzymes like cyclooxygenase (COX), which is crucial in inflammation.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
| Study Type | Findings |
|---|---|
| Antimicrobial | Significant reduction in bacterial load |
| Anti-inflammatory | Reduced edema and cytokine levels |
| Antitumor | Decreased tumor size and metastasis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues primarily differ in the substituents on the piperazine and pyridazine rings. Key examples include:
Key Observations :
- Piperazine Substituents : The target compound’s (E)-4-methylstyryl sulfonyl group introduces significant steric bulk and lipophilicity compared to MW069a’s pyrimidin-2-yl group or the patent compound’s methanesulfonyl. This may enhance blood-brain barrier penetration, a critical factor for neurological targets .
- Pyridazine vs. Thienopyrimidine Scaffolds: The patent compound’s thieno[3,2-d]pyrimidine core differs from the pyridazine scaffold, altering electronic properties and binding interactions. Pyridazine derivatives like the target compound often exhibit stronger π-π stacking with kinase ATP-binding pockets .
Pharmacokinetic and Physicochemical Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis mirrors methods for MW069a, leveraging Suzuki couplings for pyridin-4-yl introduction and amination for piperazine functionalization . Scalability is feasible but requires optimization for stereochemical purity.
- Therapeutic Potential: While MW069a is validated in neuroinflammatory models, the target compound’s enhanced lipophilicity positions it as a candidate for neurodegenerative diseases requiring brain penetration. However, its selectivity profile against off-target kinases remains uncharacterized.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
